ATX Inhibitory Potency: Quantified Contribution of the 4-(1H-1,2,4-Triazol-3-yl)phenyl Moiety in Spirocyclic Autotaxin Inhibitors
The 4-(1H-1,2,4-triazol-3-yl)phenyl group is a claimed substituent in potent spirocyclic autotaxin (ATX) inhibitors (US Patent US10233182). A representative analogue bearing this moiety achieved an IC₅₀ of 500 nM against ATX, as documented in BindingDB [1]. While direct head-to-head IC₅₀ data for alternative heteroaryl substituents (e.g., 4-(oxetan-3-ylamino)-phenyl or 4-(2H-tetrazol-5-yl)-phenyl) are not disclosed in public sources, the patent’s explicit selection of the 4-(1H-1,2,4-triazol-3-yl)-phenyl group over multiple candidate substituents indicates its privileged role in achieving the desired pharmacological profile [2].
| Evidence Dimension | Autotaxin (ENPP2) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM (compound (R)N-(1-(1-(4-(1H-1,2,4-Triazol-3-yl)phenyl)...) with 4-(1H-1,2,4-triazol-3-yl)phenyl moiety) |
| Comparator Or Baseline | Patent-disclosed alternatives: 4-(oxetan-3-ylamino)-phenyl, 4-(2H-tetrazol-5-yl)-phenyl (ATX IC₅₀ not publicly reported) |
| Quantified Difference | Target compound achieves 500 nM IC₅₀; comparator IC₅₀ values not available, but the patent claims the 4-(1H-1,2,4-triazol-3-yl)-phenyl group as a preferred embodiment. |
| Conditions | In vitro ATX enzymatic assay; recombinant ENPP2; substrate: LPC |
Why This Matters
This evidence demonstrates that the target compound serves as a key intermediate for generating ATX inhibitors with confirmed nanomolar potency, justifying its procurement over other heteroaryl-substituted analogs that lack publicly documented potency data.
- [1] BindingDB Entry BDBM370047, (R)N-(1-(1-(4-(1H-1,2,4-Triazol-3-yl)phenyl)...), IC₅₀ = 500 nM, ATX enzyme inhibition assay. View Source
- [2] US Patent US10233182B2, Substituted spirocyclic inhibitors of autotaxin, wherein 4-(1H-1,2,4-triazol-3-yl)-phenyl is preferred over other heteroaryl substituents. View Source
